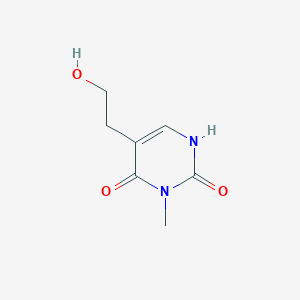

6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound this compound possesses a well-established systematic nomenclature that reflects its structural characteristics and substitution pattern. According to the International Union of Pure and Applied Chemistry naming conventions, the primary systematic name is 5-(2-hydroxyethyl)-3-methyl-1H-pyrimidine-2,4-dione, which accurately describes the position and nature of functional groups attached to the pyrimidine core structure. This nomenclature indicates the presence of a 2-hydroxyethyl substituent at position 5, a methyl group at position 3 (which corresponds to the N1 nitrogen in the alternate numbering system), and carbonyl groups at positions 2 and 4 of the pyrimidine ring.

The Chemical Abstracts Service registry number for this compound is 1142201-85-1, providing a unique identifier that facilitates unambiguous chemical communication across scientific literature and databases. The molecular formula C7H10N2O3 indicates the compound contains seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 170.17 grams per mole. The compound is also catalogued in multiple chemical databases with consistent identification codes, including PubChem Compound Identification Number 25220473.

Alternative nomenclature systems provide additional systematic names that emphasize different structural features of the molecule. The compound may also be referred to as 6-hydroxy-5-(2-hydroxyethyl)-1-methyl-2(1H)-pyrimidinone, which emphasizes the tautomeric form with a hydroxyl group at position 6 rather than the dione formulation. Additional synonyms include 5-(2-hydroxyethyl)-3-methylpyrimidine-2,4(1H,3H)-dione, which explicitly indicates the positions of the hydrogen atoms in the ring system.

The Simplified Molecular Input Line Entry System representation of the compound is CN1C(=O)C(=CNC1=O)CCO, which provides a linear notation describing the connectivity of atoms within the molecule. The International Chemical Identifier string InChI=1S/C7H10N2O3/c1-9-6(11)5(2-3-10)4-8-7(9)12/h4,10H,2-3H2,1H3,(H,8,12) offers a standardized method for representing the molecular structure that includes information about connectivity, tautomerism, and stereochemistry.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1142201-85-1 |

| Molecular Formula | C7H10N2O3 |

| Molecular Weight | 170.17 g/mol |

| PubChem Compound Identification Number | 25220473 |

| International Union of Pure and Applied Chemistry Name | 5-(2-hydroxyethyl)-3-methyl-1H-pyrimidine-2,4-dione |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristics typical of substituted pyrimidine derivatives, with the six-membered heterocyclic ring maintaining planarity while the substituent groups adopt specific spatial orientations. Computational studies on related methylated uracil derivatives provide insights into the conformational behavior of similar compounds, revealing that substituted pyrimidines typically exhibit two stable conformational states designated as alpha and beta conformations. These conformations differ primarily in the spatial orientation of the methyl and hydroxyethyl substituents relative to the planar ring system.

The pyrimidine ring structure maintains its characteristic aromatic character, with bond lengths and angles consistent with those observed in other uracil derivatives. Density functional theory calculations on methylated uracil compounds demonstrate that methylation does not significantly alter the planarity of the six-membered nitrogen-containing ring, with the ring remaining predominantly planar in the derivatives. The replacement of hydrogen atoms with methyl or hydroxyethyl substituents results in an elongation of the six-membered ring structure, though this elongation has minimal influence on bond lengths within the ring but affects bond angles more significantly.

The 2-hydroxyethyl substituent at position 5 introduces additional conformational flexibility to the molecule through rotation about the carbon-carbon single bonds connecting the ethyl chain to the ring system. This flexibility allows for multiple spatial arrangements of the terminal hydroxyl group, which can participate in intramolecular hydrogen bonding interactions with the ring system or adopt extended conformations that maximize intermolecular interactions. The presence of multiple hydroxyl groups in the molecule creates opportunities for extensive hydrogen bonding networks that influence both intramolecular stability and intermolecular associations.

Theoretical investigations of the substituting methyl group geometry in related compounds reveal that while one of the three hydrogen atoms typically locates in the plane of the ring, the other two hydrogens can be positioned on different sides of the ring, using the ring as a symmetrical plane. The spatial orientation of methyl substituents in pyrimidine derivatives exhibits two distinct conformational preferences, though the energy differences between these conformations are typically very small, often less than 0.002 Hartree units.

The molecular dipole moment and overall molecular size increase upon substitution of the parent uracil structure, which can be attributed to the elongation effect of the substituents and the introduction of additional polar functional groups. The 2-hydroxyethyl chain contributes significantly to the overall polarity of the molecule through its terminal hydroxyl group, while the hydroxyl group attached directly to the ring system at position 6 provides additional sites for hydrogen bonding interactions.

Crystallographic Data and Solid-State Arrangement

While specific crystallographic data for this compound are not extensively documented in the available literature, analysis of related uracil derivatives provides valuable insights into the expected solid-state behavior of this compound. Studies of selected uracil derivatives reveal that most structures form hydrogen-bonded layers that are maintained together by pi-stacking interactions, creating characteristic three-dimensional network arrangements. The presence of multiple hydroxyl groups and carbonyl functionalities in the target compound suggests it would adopt similar hydrogen-bonding motifs in the crystalline state.

Comprehensive analyses of crystal packing in pyrimidine derivatives demonstrate that hydrogen bonding patterns are crucial determinants of solid-state architecture. The availability of both hydrogen bond donors (hydroxyl groups and nitrogen-hydrogen groups) and acceptors (carbonyl oxygens and hydroxyl oxygens) in this compound suggests the formation of extensive hydrogen bonding networks that would stabilize the crystal structure. The 2-hydroxyethyl substituent provides an additional hydroxyl group that can participate in intermolecular hydrogen bonding, potentially creating more complex three-dimensional arrangements than observed in simpler uracil derivatives.

Crystal packing motifs in related compounds can be investigated using Hirshfeld surface fingerprint plots, which reveal the relative contributions of different intermolecular interactions to the overall crystal stability. In uracil derivatives, hydrogen bonding typically provides the primary stabilization for molecular layers, while weaker pi-stacking interactions maintain the cohesion between these layers. The balance between molecular layer stabilization and interlayer interactions is essential for crystal growth and is reflected in both crystal morphology and quality.

Cohesive energy calculations for related uracil derivatives indicate values ranging from approximately -100 kilojoules per mole to about -140 kilojoules per mole, with no significant correlation observed between cohesive energy and melting point temperature. Hydrogen-bonded layers demonstrate stronger mutual stabilization when methyl substituents or other functional groups are present, suggesting that the 2-hydroxyethyl and methyl substituents in the target compound would contribute to enhanced interlayer interactions.

The theoretical transferable aspherical atom model procedure, when applied to high-quality diffraction data, provides results comparable to both optimized and neutron-diffraction-derived geometries. This approach allows for reliable reconstruction of electron density distribution in crystal structures, enabling rationalization of specific intermolecular interactions based on derived deformation density maps. The particular importance of accurately determined hydrogen atom positions in energy calculations emphasizes the critical role of hydrogen bonding in determining crystal architecture.

Tautomeric Equilibria and Protonation States

The tautomeric behavior of this compound represents a fundamental aspect of its chemical character, as pyrimidine derivatives commonly exhibit multiple tautomeric forms that can significantly influence their physical and chemical properties. Tautomerism in pyrimidine compounds involves the intramolecular movement of hydrogen atoms, typically between nitrogen and oxygen atoms, resulting in structures with different molecular fingerprints, hydrophobicities, electrostatic properties, and three-dimensional shapes. The compound's structure, containing both hydroxyl and carbonyl functionalities, provides multiple sites for potential tautomeric interconversion.

The most significant tautomeric equilibrium in this compound involves the interconversion between the keto and enol forms at positions 2 and 4 of the pyrimidine ring. The 6-hydroxy form represents an enol tautomer, while alternative arrangements could involve migration of the hydroxyl proton to create different keto-enol equilibria. One of the most thoroughly studied tautomeric systems in related compounds is the interconversion between 2-hydroxypyridine and 2-pyridone, where the equilibrium between these forms is highly sensitive to solvent properties. In high polarity solvents, the pyridone form is typically better stabilized despite the presence of an oxygen-hydrogen group capable of hydrogen bonding in the hydroxypyridine form.

Quantum mechanical calculations on related tautomeric systems reveal important insights into the structural characteristics of different tautomeric forms. For example, calculations on 2-hydroxypyridine and 2-pyridone using density functional theory with the wB97X-V functional and 6-311+G(2df,2p) basis set demonstrate that the hydroxypyridine form exhibits carbon-carbon distances suggestive of aromatic resonance, while the pyridone form shows alternating short and long carbon-carbon bonds more consistent with localized single and double bonds. These findings suggest that the pyridone tautomer is not aromatic, which has significant implications for the relative stability of different tautomeric forms.

The equilibrium constants for tautomeric interconversion are highly dependent on solvent environment, with experimental measurements in cyclohexane showing relatively small energy differences between tautomeric forms. The balance between different tautomeric states influences not only the molecular properties but also the intermolecular interactions and solid-state arrangements of the compound. In the case of this compound, the presence of the methyl substituent at the N1 position may influence the tautomeric equilibrium by affecting the electron density distribution within the ring system.

Protonation states represent another critical aspect of the compound's chemical behavior, particularly given the presence of multiple nitrogen atoms and hydroxyl groups that can act as proton acceptors or donors. The pKa values of the various ionizable groups determine the predominant ionic forms under different pH conditions, which in turn affects the compound's solubility, stability, and biological activity. The pyrimidine nitrogen atoms and the hydroxyl groups can undergo protonation or deprotonation depending on the solution pH, creating multiple possible ionization states that exhibit different chemical and physical properties.

The 2-hydroxyethyl substituent adds additional complexity to the protonation behavior through its terminal hydroxyl group, which can participate in both intramolecular and intermolecular hydrogen bonding interactions. The relative basicity of the different nitrogen sites in the pyrimidine ring, combined with the acidity of the hydroxyl groups, creates a complex pH-dependent equilibrium system that influences the overall charge distribution and molecular interactions of the compound under various solution conditions.

Propiedades

IUPAC Name |

5-(2-hydroxyethyl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-6(11)5(2-3-10)4-8-7(9)12/h4,10H,2-3H2,1H3,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYXQSOTFGOEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101194136 | |

| Record name | 2(1H)-Pyrimidinone, 6-hydroxy-5-(2-hydroxyethyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142201-85-1 | |

| Record name | 2(1H)-Pyrimidinone, 6-hydroxy-5-(2-hydroxyethyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Multi-Step Organic Synthesis via Condensation and Cyclization

- Initial condensation of appropriate aldehydes with urea or thiourea forms the pyrimidine ring system.

- Cyclization under controlled acidic or basic conditions leads to the formation of the pyrimidin-2-one core.

- Subsequent functionalization introduces the hydroxyethyl group at C-5 and methyl group at N-1 positions.

- Catalysts and reagents such as Lewis acids (e.g., ZnCl2, AlCl3) and bases are used to facilitate these transformations.

Alkylation and Deprotection Techniques

- Alkylation at the N-1 position is achieved using alkyl halides under Hilbert-Johnson reaction conditions.

- Protective groups such as acetyl or benzyl groups are employed on hydroxyethyl substituents during intermediate steps to prevent side reactions.

- Deprotection steps involve hydrolysis or catalytic hydrogenation to yield the free hydroxyethyl group.

Comparative Table of Key Preparation Methods

| Method No. | Reaction Type | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Condensation & Cyclization | Aldehydes, Urea/Thiourea, Lewis acids | Controlled pH, temperature | High purity, multi-step |

| 2 | N-alkylation & Deprotection | Alkyl halides, protective groups | Hilbert-Johnson reaction, hydrolysis | Moderate yield, requires purification |

| 3 | Reduction & Hydrogenation | Pd/C, NaBH4, LiBH4, Lewis acids | Mild temperature, atmospheric pressure | Efficient, adaptable to stereoselective synthesis |

| 4 | Metal Borohydride Reduction | Metal borohydrides, organic acid solvents | Atmospheric pressure, safe conditions | Cost-effective, scalable industrial method |

Research Findings and Optimization Notes

- Catalyst and reagent choice significantly affects yield and selectivity. For example, the use of Lewis acids with sodium borohydride enhances reduction efficiency.

- Protective group strategies are critical to prevent side reactions during alkylation and hydroxylation steps.

- Reaction conditions such as temperature and solvent choice influence the purity and scalability of the synthesis.

- Industrial scale-up benefits from continuous flow reactors and advanced purification techniques like crystallization and chromatography to maintain product quality.

Análisis De Reacciones Químicas

Types of Reactions

6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, alcohols, ketones, and amines, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:

- Oxidation : Hydroxyl groups can be converted to ketones or aldehydes.

- Reduction : The compound can be reduced to form alcohols or amines.

- Substitution : Functional groups can be replaced through nucleophilic substitution reactions.

These reactions are crucial for developing new chemical entities with desired properties.

Biology

The compound's biological applications are significant, particularly in enzyme inhibition and DNA interaction studies. It has been investigated for its potential as an:

- Antiviral Agent : Studies have shown that it may inhibit viral replication mechanisms.

- Anticancer Agent : Preliminary research indicates potential activity against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

Medicine

In medicinal chemistry, the compound shows promise for therapeutic applications:

- Antiviral Activity : Research indicates that derivatives of this compound may exhibit antiviral properties against specific viruses, potentially leading to new antiviral drugs.

- Anticancer Activity : Case studies have demonstrated its effectiveness in reducing tumor sizes in animal models, indicating a mechanism that may involve the modulation of key signaling pathways related to cancer progression.

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on triple-negative breast cancer models. Key findings include:

- Tumor Reduction : Treated mice exhibited a tumor size reduction of approximately 40% compared to control groups.

- Mechanistic Insights : Western blot analysis revealed downregulation of anti-apoptotic proteins, supporting the compound's role in promoting apoptosis in cancer cells.

Industry

In industrial applications, this compound is explored for its potential in developing new materials and chemical processes:

- Material Science : Its unique structure allows it to be incorporated into polymers and other materials, enhancing their properties.

- Chemical Processes : Used as a reagent in various synthetic pathways, contributing to more efficient production methods in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and hydroxyethyl groups

Actividad Biológica

6-Hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one, a pyrimidine derivative, has garnered attention for its diverse biological activities. This article explores its structural properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Structural Overview

The compound is characterized by:

- Chemical Formula : C₇H₁₀N₂O₃

- Molecular Weight : 170.17 g/mol

- CAS Number : 1142201-85-1

The structure includes a hydroxyl group at the 6th position, a hydroxyethyl group at the 5th position, and a methyl group at the 1st position of the pyrimidine ring, which contributes to its unique reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.

- DNA Interaction : The compound can bind to DNA, influencing gene expression and potentially leading to anticancer effects .

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. It has been tested against various viruses, demonstrating significant inhibition of viral replication. For instance, studies have shown that derivatives of this compound can inhibit RNA viruses effectively .

Anticancer Activity

In vitro studies have reported that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation. For example, it has been noted that certain concentrations lead to a significant reduction in cell viability in human cancer cell lines .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on HeLa cells. The results indicated a GI50 (Growth Inhibition 50) value of approximately 36 µM, suggesting effective inhibition of cell growth compared to control groups .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties against respiratory viruses. The compound was found to reduce viral titers significantly at concentrations as low as 10 µg/mL, outperforming standard antiviral agents in some assays .

Table 1: Summary of Biological Activities

| Activity Type | Test System | Concentration (µM) | Effectiveness |

|---|---|---|---|

| Antiviral | Respiratory viruses | 10 | Significant reduction |

| Anticancer | HeLa cells | 36 | GI50 value |

| Enzyme Inhibition | Various enzymes | Varies | Inhibitory activity |

| Property | Value |

|---|---|

| Molecular Weight | 170.17 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 323.9 ± 52.0 °C |

| Flash Point | 149.7 ± 30.7 °C |

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Substituent Effects: Hydroxyethyl Group: Present in the target compound, this group enhances hydrophilicity and hydrogen-bonding capacity compared to methylsulfanyl (SMe) or nitro (NO₂) substituents . Imidazole Rings: Compounds 8 and 9 incorporate imidazole moieties, which may improve binding to enzymes like carbonic anhydrases (CAs) due to π-π stacking or metal coordination . Thioxo vs.

Synthetic Efficiency :

- Compounds 8 and 9 were synthesized with yields of 70–78% using green chemistry methods (water as solvent, catalyst-free conditions), highlighting environmentally friendly routes . The target compound’s synthesis efficiency remains undocumented.

Biological Activities: Enzyme Inhibition: Compound 8 showed potent inhibition of CA-II/CA-IX (IC₅₀ < 0.3 µM), likely due to its imidazole and dione groups . Antimicrobial Potential: The methylsulfanyl group in 6-amino-5-(methylsulfanyl)pyrimidin-2(1H)-one suggests utility in antimicrobial agents, though this is speculative without direct data .

Physicochemical Properties :

- Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to nitro- or phenyl-substituted analogues (e.g., compound in ).

- Stability : The nitro group in 6-methyl-5-nitro-4-phenylpyrimidin-2(1H)-one may confer photolytic or thermal instability, whereas the target compound’s hydroxyl groups could increase susceptibility to oxidation .

Key Research Findings and Gaps

- Structural Diversity : Modifications at positions 5 and 6 significantly alter bioactivity and physicochemical profiles. For example, imidazole-containing derivatives (8, 9) show enzyme inhibition, while nitro-substituted analogues may serve as intermediates in drug synthesis .

- Unanswered Questions : The target compound’s synthesis route, biological activity, and pharmacokinetic properties (e.g., metabolic stability) remain uncharacterized in the provided evidence.

- Contradictions : While some analogues (e.g., compound 8) have well-documented activities, others lack biological data, making direct comparisons challenging.

Q & A

Q. What are the common synthetic routes for 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one?

The compound is typically synthesized via one-pot multicomponent reactions. For structurally analogous dihydropyrimidinones, cyclization is achieved using cold NHOH and concentrated HCl in DMF, followed by crystallization for purification. Reaction conditions such as temperature (80–100°C) and solvent polarity are critical for optimizing yield .

Q. Which spectroscopic techniques are employed to characterize this compound?

Structural validation involves:

Q. What green chemistry approaches are applicable in synthesizing this compound?

Solvent-free conditions or eco-friendly solvent systems (e.g., EtOH/HO mixtures) reduce environmental impact. Catalysts like glacial acetic acid are preferred over toxic alternatives, as demonstrated in related pyrimidinone syntheses .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular structure?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For example, orthorhombic systems (space group Pbn21) with unit cell parameters (e.g., a = 9.1156 Å, b = 14.1582 Å) confirm stereochemistry and hydrogen-bonding networks, critical for distinguishing tautomeric forms .

Q. What strategies optimize yield in multi-step syntheses of pyrimidinone derivatives?

- Stepwise monitoring : Use TLC/HPLC to track intermediate formation.

- Catalyst optimization : BF·EtO enhances cyclization efficiency.

- Temperature control : Gradual heating (0°C → 60°C) prevents side reactions during POCl-mediated phosphorylation .

Q. How are enzyme inhibition kinetics analyzed for this compound?

- Assay design : 96-well plate format with purified enzymes (e.g., human CA-II/IX), substrate (4-nitrophenyl acetate), and Tris-HCl buffer (pH 7.4).

- Data analysis : Nonlinear regression (GraFit software) calculates IC and K values. Triplicate measurements ensure reproducibility .

Q. How to address discrepancies in biological activity data across studies?

- Standardization : Use fixed enzyme concentrations (e.g., 10 nM) and uniform buffer systems.

- Solvent controls : Account for DMSO effects on enzyme activity.

- Structural validation : Cross-check compound purity via SC-XRD or HRMS to rule out degradation products .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to active sites (e.g., carbonic anhydrase).

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories. Validate with experimental IC correlations .

Notes

- Avoid abbreviations; use full chemical names (e.g., N,N-dimethylformamide instead of DMF).

- For advanced queries, prioritize peer-reviewed methodologies over commercial toolkits.

- Always cross-validate computational predictions with experimental data (e.g., IC vs. docking scores).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.